molecular formula C4H4BrN B174654 2-Propenenitrile, 3-bromo-2-methyl- CAS No. 150163-13-6

2-Propenenitrile, 3-bromo-2-methyl-

Cat. No.: B174654
CAS No.: 150163-13-6
M. Wt: 145.99 g/mol
InChI Key: VAVDVRKEPBGVMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenenitrile, 3-bromo-2-methyl- is a chemical compound with the molecular formula C4H4BrN and a molecular weight of 145.99 g/mol . It is also known by its CAS number 28976-76-3 . This compound is characterized by the presence of a nitrile group (-CN) and a bromine atom attached to a propenyl chain, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenenitrile, 3-bromo-2-methyl- typically involves the bromination of 2-methylpropenenitrile. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled temperature conditions . The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of the propenenitrile.

Industrial Production Methods

In an industrial setting, the production of 2-Propenenitrile, 3-bromo-2-methyl- can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Propenenitrile, 3-bromo-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Hydroxide (OH-), amines (NH2-)

    Solvents: Carbon tetrachloride (CCl4), water (H2O)

    Catalysts: Palladium (Pd) for coupling reactions

Major Products Formed

    Substituted Nitriles: Formed by nucleophilic substitution

    Cyanohydrins: Formed by addition of HCN

    Alkenes: Formed by elimination reactions

Mechanism of Action

The mechanism of action of 2-Propenenitrile, 3-bromo-2-methyl- involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the nitrile group can participate in addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    2-Propenenitrile, 2-methyl-: Lacks the bromine atom, making it less reactive in substitution reactions.

    3-Bromo-2-methylpropene: Lacks the nitrile group, limiting its applications in nitrile-specific reactions.

Uniqueness

2-Propenenitrile, 3-bromo-2-methyl- is unique due to the presence of both a bromine atom and a nitrile group, which allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-bromo-2-methylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN/c1-4(2-5)3-6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVDVRKEPBGVMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393209
Record name 2-Propenenitrile, 3-bromo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150163-13-6
Record name 2-Propenenitrile, 3-bromo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propenenitrile, 3-bromo-2-methyl-
Reactant of Route 2
2-Propenenitrile, 3-bromo-2-methyl-
Reactant of Route 3
2-Propenenitrile, 3-bromo-2-methyl-
Reactant of Route 4
2-Propenenitrile, 3-bromo-2-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.